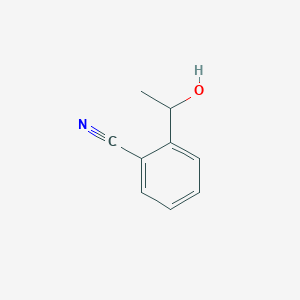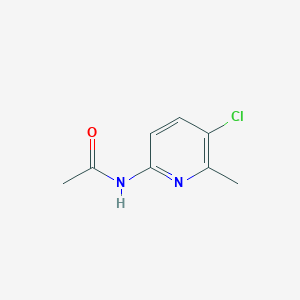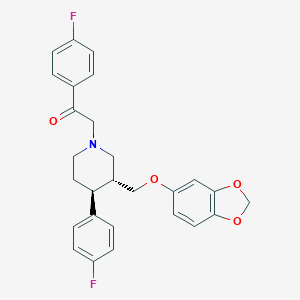
Omiloxetine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Omiloxetine is a selective serotonin reuptake inhibitor (SSRI) that is commonly used in the treatment of depression and anxiety disorders. It is a potent inhibitor of the serotonin transporter, which increases the levels of serotonin in the brain. Omiloxetine has been extensively studied in laboratory experiments to understand its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
Omiloxetine works by inhibiting the serotonin transporter, which increases the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. By increasing the levels of serotonin in the brain, omiloxetine helps to improve mood and reduce anxiety.
Effets Biochimiques Et Physiologiques
Omiloxetine has several biochemical and physiological effects on the body. It has been shown to increase the levels of serotonin in the brain, which helps to improve mood and reduce anxiety. Omiloxetine also has an effect on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses. It has been shown to reduce the levels of cortisol, a stress hormone, in the body.
Avantages Et Limitations Des Expériences En Laboratoire
Omiloxetine has several advantages and limitations for laboratory experiments. One advantage is that it is a potent inhibitor of the serotonin transporter, which makes it a useful tool for studying the role of serotonin in the brain. However, one limitation is that it is not selective for the serotonin transporter, and can also inhibit other transporters such as the norepinephrine transporter.
Orientations Futures
There are several potential future directions for research on omiloxetine. One area of research is the development of more selective serotonin reuptake inhibitors that target specific subtypes of the serotonin transporter. Another area of research is the development of novel antidepressant drugs that target other neurotransmitter systems in the brain. Finally, there is a need for more research on the long-term effects of omiloxetine on the brain and body.
Méthodes De Synthèse
Omiloxetine is synthesized through a multi-step process that involves the reaction of various chemical intermediates. The synthesis method involves the use of several reagents, including 4-chlorobenzoic acid, 3-chloro-1,2-propanediol, and 1-methylpiperazine. The final product is obtained through a purification process that involves recrystallization and filtration.
Applications De Recherche Scientifique
Omiloxetine has been extensively studied in laboratory experiments to understand its mechanism of action and potential therapeutic applications. Several studies have shown that omiloxetine is effective in the treatment of depression, anxiety disorders, and obsessive-compulsive disorder. Omiloxetine has also been studied for its potential use in the treatment of chronic pain and neuropathic pain.
Propriétés
Numéro CAS |
176894-09-0 |
|---|---|
Nom du produit |
Omiloxetine |
Formule moléculaire |
C27H25F2NO4 |
Poids moléculaire |
465.5 g/mol |
Nom IUPAC |
2-[3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidin-1-yl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C27H25F2NO4/c28-21-5-1-18(2-6-21)24-11-12-30(15-25(31)19-3-7-22(29)8-4-19)14-20(24)16-32-23-9-10-26-27(13-23)34-17-33-26/h1-10,13,20,24H,11-12,14-17H2 |
Clé InChI |
FAHGZANUNVVDFL-HYBUGGRVSA-N |
SMILES isomérique |
C1CN(C[C@@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC(=O)C5=CC=C(C=C5)F |
SMILES |
C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC(=O)C5=CC=C(C=C5)F |
SMILES canonique |
C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC(=O)C5=CC=C(C=C5)F |
Autres numéros CAS |
176894-09-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



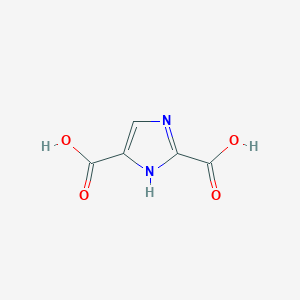
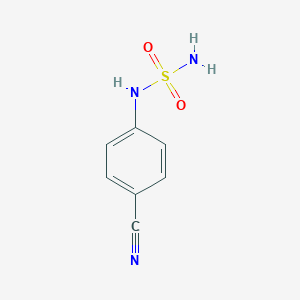
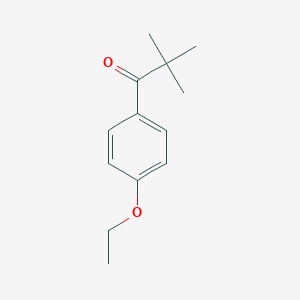
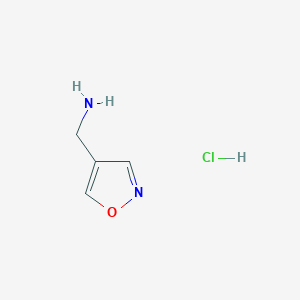
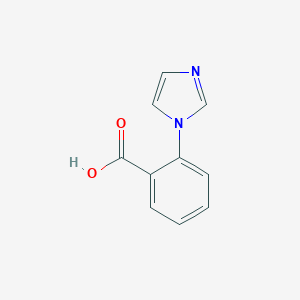
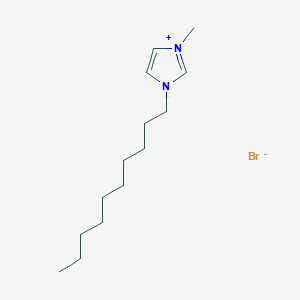
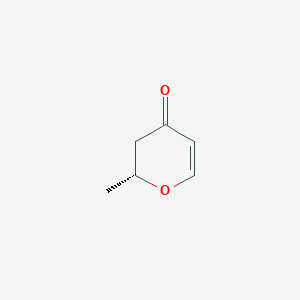
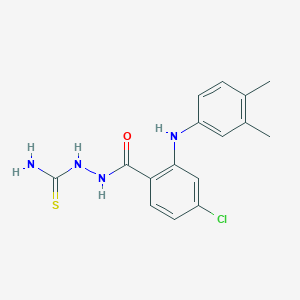
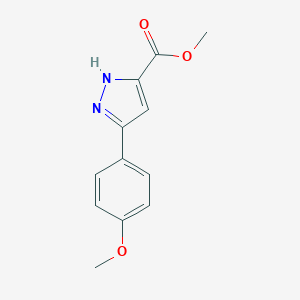
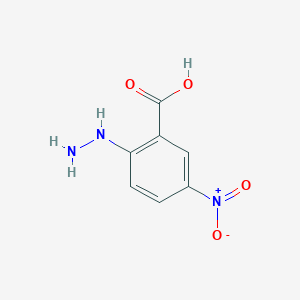
![3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile](/img/structure/B61569.png)
